molecular formula C7H4N2O6 B016317 5,6-Dinitro-1,3-benzodioxole CAS No. 7748-59-6

5,6-Dinitro-1,3-benzodioxole

Cat. No. B016317
CAS RN: 7748-59-6
M. Wt: 212.12 g/mol
InChI Key: KAKKXKBQUBETST-UHFFFAOYSA-N
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Patent
US04749379

Procedure details

0.103 mol (17.2 g) of 4,5-methylenedioxy-1-nitrobenzene is added in small portions in the course of 15 minutes to a mixture, cooled to -5° C., consisting of 125 ml of nitric acid (d=1.50) and 125 ml of nitric acid (d=1.40), the temperature being maintained at between 0° and 5° C. 1 hour after the addition is complete, the reaction mixture is poured onto 1 kg of ice. The expected product precipitates. After being dried hot in the presence of phosphorus pentoxide, it melts at 99° C. (literature 98°-100° C.). It can optionally be recrystallized from 96° strength ethanol.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[C:3](=[CH:4][CH:5]=[C:6]([N+:10]([O-:12])=[O:11])[CH:7]=2)[O:2]1.[N+:13]([O-])([OH:15])=[O:14]>>[CH2:1]1[O:2][C:3]2[C:8](=[CH:7][C:6]([N+:10]([O-:12])=[O:11])=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=2)[O:9]1

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
C1OC2=CC=C(C=C2O1)[N+](=O)[O-]
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained at between 0° and 5° C
ADDITION
Type
ADDITION
Details
1 hour after the addition
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The expected product precipitates
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried hot in the presence of phosphorus pentoxide, it melts at 99° C. (literature 98°-100° C.)
CUSTOM
Type
CUSTOM
Details
It can optionally be recrystallized from 96° strength ethanol

Outcomes

Product
Name
Type
Smiles
C1OC2=CC(=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.